

# Initial Safety and Toxicity Profile of Methylcodeine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methylcodeine**

Cat. No.: **B1237632**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. **Methylcodeine** is a controlled substance in many jurisdictions, and its handling and use are subject to strict regulations. All research should be conducted in compliance with local, national, and international laws and guidelines.

## Introduction

**Methylcodeine**, also known as 6-O-**methylcodeine** or codeine methyl ether, is a semi-synthetic opioid derivative.<sup>[1][2][3][4]</sup> As an analogue of codeine, it is of significant interest to researchers for its potential analgesic and antitussive properties. Understanding the initial safety and toxicity profile of **methylcodeine** is a critical prerequisite for any further drug development activities. This technical guide provides a summary of the available preclinical safety data, outlines standard experimental protocols for toxicity assessment, and visualizes key cellular pathways and experimental workflows.

Due to the limited availability of direct toxicological data for **methylcodeine**, this guide also includes data for codeine as a comparator to provide a relevant toxicological context.

## Physicochemical Properties

| Property         | Value                    | Source                                  |
|------------------|--------------------------|-----------------------------------------|
| Chemical Formula | <chem>C19H23NO3</chem>   | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight | 313.39 g/mol             | <a href="#">[1]</a> <a href="#">[4]</a> |
| CAS Number       | 2859-16-7                | <a href="#">[1]</a>                     |
| Appearance       | White crystalline powder | -                                       |
| Melting Point    | 140-141 °C               | <a href="#">[4]</a>                     |

## Pharmacokinetics and Metabolism

The metabolism of **methylcodeine** is anticipated to occur primarily in the liver.[\[1\]](#)[\[2\]](#) Similar to codeine, it may undergo oxidative metabolism.[\[1\]](#) It has been suggested that **methylcodeine** could be a prodrug that is converted to morphine, a more potent opioid, through enzymatic cleavage.[\[1\]](#)

The major metabolic pathways for the closely related compound, codeine, involve O-demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed by CYP3A4), and glucuronidation to codeine-6-glucuronide (catalyzed by UGT2B7).[\[5\]](#)[\[6\]](#) The genetic polymorphism of the CYP2D6 enzyme leads to significant variability in the rate of conversion of codeine to morphine, which can affect both efficacy and toxicity.[\[6\]](#) It is plausible that **methylcodeine**'s metabolism is also influenced by these enzymatic pathways.

## Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies.

While specific LD50 values for **methylcodeine** are not readily available in the public domain, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies codeine methyl ether as "Harmful if swallowed".[\[7\]](#) This classification suggests a potential for acute oral toxicity.

For comparative purposes, the acute toxicity data for codeine is presented below.

Table 1: Acute Toxicity of Codeine

| Species | Route of Administration | LD50      | Source |
|---------|-------------------------|-----------|--------|
| Rat     | Oral                    | 427 mg/kg | [8]    |
| Mouse   | Oral                    | 250 mg/kg | [8]    |

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Species: Typically rats or mice.

Procedure:

- Dose Selection: An initial dose is selected based on available information or a sighting study.
- Sequential Dosing: Animals are dosed one at a time.
- Dose Adjustment:
  - If an animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.5).
  - If an animal dies, the dose for the next animal is decreased by the same factor.
- Observation Period: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.
- LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.



[Click to download full resolution via product page](#)

Up-and-Down Procedure for Acute Toxicity Testing.

## Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Specific repeated dose toxicity data for **methylcodeine**, including a NOAEL, are not currently available in published literature.

For context, a 13-week repeated-dose toxicity study of codeine in F344/N rats and B6C3F1 mice revealed decreased feed consumption at higher doses.[\[8\]](#) In a 14-day study in rats, mortalities and decreased body weight were observed at higher concentrations.[\[8\]](#)

## Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[\[9\]](#)[\[11\]](#)[\[16\]](#)[\[17\]](#)

**Objective:** To characterize the toxicological profile of a test substance after repeated oral administration for 28 days and to determine the NOAEL.

**Species:** Typically rats.

**Procedure:**

- **Animal Groups:** At least three dose groups and a control group, with a minimum of 5 males and 5 females per group.
- **Dosing:** The test substance is administered daily by gavage or in the diet/drinking water for 28 consecutive days.
- **Observations:**
  - **Clinical Signs:** Daily observations for signs of toxicity.
  - **Body Weight and Food/Water Consumption:** Measured weekly.

- Hematology and Clinical Biochemistry: Performed at the end of the study.
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy.
  - Organ Weights: Key organs are weighed.
  - Histopathology: Microscopic examination of major organs and tissues.
- NOAEL Determination: The highest dose level at which no adverse effects are observed is determined.



[Click to download full resolution via product page](#)

Workflow for a 28-Day Repeated Dose Toxicity Study.

## Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material. Standard *in vivo* genotoxicity tests include the micronucleus assay and the comet assay.

There are no specific genotoxicity studies available for **methylcodeine**. However, studies on codeine have shown it to be non-mutagenic in the Ames assay but clastogenic in an *in vitro* chromosome aberration assay.<sup>[8]</sup> *In vivo*, codeine was negative for inducing micronuclei in bone marrow and DNA damage in various tissues in rats.<sup>[8]</sup>

## Experimental Protocol: *In Vivo* Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.

**Objective:** To determine if a test substance induces chromosomal damage or damage to the mitotic spindle.

**Species:** Typically mice or rats.

**Procedure:**

- **Dosing:** Animals are treated with the test substance, usually on two or more occasions, 24 hours apart.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
- **Slide Preparation:** Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
- **Microscopic Analysis:** The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.

- Data Analysis: The results are statistically analyzed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.

## Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To detect DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.

Procedure:

- Cell Preparation: A single-cell suspension is prepared from the tissue of interest.
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
- DNA Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA, followed by electrophoresis.
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA migrates further from the nucleus, forming a "comet" shape.
- Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

## Opioid Receptor Signaling Pathway

**Methylcodeine**, as an opioid derivative, is expected to exert its pharmacological and toxicological effects primarily through interaction with opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.



[Click to download full resolution via product page](#)

Simplified Opioid Receptor Signaling Pathway.

## Conclusion

The initial safety and toxicity profile of **methylcodeine** is not well-established in publicly available literature. While its classification as "Harmful if swallowed" suggests a potential for acute toxicity, quantitative data such as LD<sub>50</sub> and NOAEL values are lacking. Due to its structural similarity to codeine, it is reasonable to hypothesize that **methylcodeine** shares a similar toxicological profile, including the potential for central nervous system and respiratory depression. However, definitive conclusions can only be drawn from specific preclinical toxicity studies.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting a thorough initial safety assessment of **methylcodeine**. Such studies are essential to determine its acute and repeated dose toxicity, as well as its genotoxic potential, and are a prerequisite for any further development of this compound as a potential therapeutic agent. Researchers should proceed with caution and adhere to all regulatory requirements when investigating this and other novel opioid compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-O-Methyl codeine | 2859-16-7 | FM25480 | Biosynth [biosynth.com]
- 2. CAS 2859-16-7: Codeine methyl ether | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for 6-O-Methylcodeine (HMDB0029381) [hmdb.ca]
- 4. 6-O-Methylcodeine | C19H23NO3 | CID 628577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Codeine methyl ether | C19H23NO3 | CID 5492619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. umwelt-online.de [umwelt-online.de]
- 11. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. criver.com [criver.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of Methylcodeine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237632#initial-safety-and-toxicity-profile-of-methylcodeine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)